4-Azidoaniline hydrochloride

Catalog No.
S651665
CAS No.
91159-79-4
M.F
C6H7ClN4
M. Wt
170.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Azidoaniline hydrochloride

CAS Number

91159-79-4

Product Name

4-Azidoaniline hydrochloride

IUPAC Name

4-azidoaniline;hydrochloride

Molecular Formula

C6H7ClN4

Molecular Weight

170.6 g/mol

InChI

InChI=1S/C6H6N4.ClH/c7-5-1-3-6(4-2-5)9-10-8;/h1-4H,7H2;1H

InChI Key

SDYAJRBHPPWHSF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)N=[N+]=[N-].Cl

Synonyms

4-azidoaniline, 4-azidoaniline hydrochloride, para-azidoaniline

Canonical SMILES

C1=CC(=CC=C1N)N=[N+]=[N-].Cl

Synthesis of Photo-Reactive Materials:

  • Photo-reactive polymers: 4-Azidoaniline hydrochloride serves as a precursor for the synthesis of photo-reactive polymers containing phenylazido groups. These polymers exhibit light-sensitive properties, making them valuable in various applications like photoresists, light-emitting diodes (LEDs), and drug delivery systems. [Source: Sigma-Aldrich product page, 4-Azidoaniline hydrochloride, ]

Click Chemistry Applications:

  • Click chemistry reactions: Due to the presence of the azide group, 4-Azidoaniline hydrochloride readily participates in click chemistry reactions. Click chemistry is a powerful tool for bioconjugation, allowing researchers to efficiently link various molecules together. This technique finds applications in drug discovery, biomaterial development, and targeted drug delivery. [Source: Whitby et al., "Click chemistry in drug discovery and development," Drug Discovery Today, 2003, ]

Synthesis of Specific Molecules:

  • 1-(4-aminophenyl)-1H-[1,2,3]-triazol-4-ylcarbonyl-Phe-Gly-Phe-Gly-OH: 4-Azidoaniline hydrochloride serves as a key starting material for the synthesis of this specific molecule, which possesses potential therapeutic applications. [Source: Sigma-Aldrich product page, 4-Azidoaniline hydrochloride, ]

Other Potential Applications:

  • Research suggests that 4-Azidoaniline hydrochloride might also be useful in the synthesis of photo-reactive polysaccharides and other functional materials. However, further research is needed to fully explore these potential applications.

The significance of 4-Azidoaniline hydrochloride lies in its potential for organic synthesis. The presence of the azide group makes it a valuable building block for creating complex molecules, particularly in click chemistry, a powerful tool for rapid and selective reactions.


Molecular Structure Analysis

4-Azidoaniline hydrochloride has a two-part structure: 4-azidoaniline and the hydrochloric acid salt.

  • 4-Azidoaniline: This aromatic molecule consists of a benzene ring with an amine group (NH2) attached at the fourth position and an azide group (N3) at the para position (opposite the amine group). The amine and azide groups are functional groups that can participate in various chemical reactions [].
  • Hydrochloric acid salt: The presence of hydrochloric acid (HCl) means a hydrogen ion (H+) from the acid binds to the lone pair of electrons on the amine group, forming a positively charged ammonium ion (NH3+). This positive ion is balanced by the negatively charged chloride ion (Cl-) from the acid [].

The key features of the structure include:

  • The aromatic benzene ring, known for its stability and ability to participate in substitution reactions.
  • The presence of both electron-donating (amine) and electron-withdrawing (azide) groups, influencing the reactivity of the molecule.
  • The formation of a salt, which can affect solubility and reactivity compared to the neutral form.

Chemical Reactions Analysis

4-Azidoaniline hydrochloride is involved in several reactions relevant to scientific research:

  • Synthesis: The most common method for synthesizing 4-Azidoaniline hydrochloride involves diazotization of 4-aminaniline followed by treatment with sodium azide (NaN3) [].

4-NH2 + HNO2 + HCl -> N=N=Cl + 2H2O (diazotization)N=N=Cl + NaN3 -> N3-C6H4-NH2•HCl (conversion to azide)

  • Click chemistry: The azide group in 4-Azidoaniline hydrochloride readily participates in click reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) for creating triazoles. Triazoles are valuable heterocyclic rings found in various drugs and functional materials.

RN=N=N + R’C≡C-R’’ -> RN-N=C-N(R’)(R’’) (general CuAAC reaction)

  • Other reactions: Due to the presence of the amine group, 4-Azidoaniline hydrochloride can undergo various reactions like acylation, alkylation, and condensation reactions depending on the reaction conditions.

Physical And Chemical Properties Analysis

  • Appearance: White to slightly yellow crystalline solid [].
  • Melting point: No reported data available.
  • Boiling point: No reported data available.
  • Solubility: Soluble in water, methanol, and dimethylformamide (DMF) [].
  • Stability: Hygroscopic (absorbs moisture from the air) and light-sensitive.

Mechanism of Action (Not Applicable)

4-Azidoaniline hydrochloride is a building block for synthesis and does not have a specific biological mechanism of action.

4-Azidoaniline hydrochloride is considered a hazardous material due to several factors:

  • Toxicity: Toxic if swallowed, inhaled, or absorbed through the skin [].
  • Skin and eye irritant: Can cause skin irritation and serious eye damage [].
  • Flammability: Flammable solid, posing a fire hazard [].
  • Reactivity: The azide group can be explosive under certain conditions, requiring proper handling and storage precautions.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Dates

Modify: 2023-08-15

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